molecular formula C11H12O2 B3031582 2'-(Allyloxy)acetophenone CAS No. 53327-14-3

2'-(Allyloxy)acetophenone

Cat. No.: B3031582
CAS No.: 53327-14-3
M. Wt: 176.21 g/mol
InChI Key: FJRGLCZRSCMXSW-UHFFFAOYSA-N
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Description

2’-(Allyloxy)acetophenone is an organic compound with the molecular formula C11H12O2. It is a derivative of acetophenone, where an allyloxy group is attached to the second carbon of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-(Allyloxy)acetophenone can be synthesized through several methods:

    Williamson Ether Synthesis: This method involves the reaction of 2’-hydroxyacetophenone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Friedel-Crafts Acylation: Another method involves the acylation of allyl phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Grignard Reaction: The reaction of allyl o-chlorophenyl ether with a Grignard reagent followed by carbonylation can also yield 2’-(Allyloxy)acetophenone.

Industrial Production Methods

Industrial production of 2’-(Allyloxy)acetophenone typically involves large-scale Williamson ether synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’-(Allyloxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

2’-(Allyloxy)acetophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in studies investigating the biological activities of acetophenone derivatives, including their antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2’-(Allyloxy)acetophenone involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in skin-whitening products.

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Ethoxyacetophenone
  • 2’-Methoxyacetophenone
  • 2’-Pentyloxyacetophenone
  • 2’,4’-Diethoxyacetophenone

Uniqueness

2’-(Allyloxy)acetophenone is unique due to its allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the allyloxy group allows for unique substitution reactions and enhances its potential as an intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRGLCZRSCMXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305884
Record name 2'-allyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53327-14-3
Record name NSC172510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-allyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2′-Hydroxyacetophenone (1I-3) (14.0 g, 0.103 mol), allyl bromide (20.4 g, 0.169 mol) and potassium carbonate (14.2 g, 0.103 mol) in acetone (140 ml) were refluxed for 16 h. The solvent was removed under reduced pressure and water was added. The layers were extracted with ether and the organic extracts were washed with water, dried over magnesium sulfite and concentrated under reduced pressure leaving 17.9 g of 2′-allyloxyacetophenone as a colorless oil. 8.6 g of allyl ether thus obtained was refluxed in 1,2-dichlorobenzene (40 ml) in an oil bath heated at 210° C. for 18 h. The solvent was removed under reduced pressure to give 8.9 g of 3′-allyl-2′-hydroxyacetophenone. Without purification, the product was dissolved in DMF (60 ml) and was added dropwise to a suspension of sodium hydride (60% oil dispersion, 2.4 g, 0.06 mol) in DMF (25 ml) at a rate keeping the reaction temperature between 40 to 45° C. After stirring for additional 20 min, a solution of benzyl bromide (8.6 g, 0.05 mol) in DMF (10 ml) was added dropwise. After 2 h and 4 h, each 0.7 g of additional benzyl bromide was added. After 6 h, the reaction mixture was poured into ice water and extracted with ether. The organic layer was washed with water, dried over magnesium sulfate, and the solvent was removed to give 14.0 g of an orange oil. This was purified by 250 g of silica gel chromatography (ethyl acetate/hexane=1:4) to give compound (II-4) (9.6 g) as a pale yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
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20.4 g
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reactant
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14.2 g
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reactant
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140 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 25 g quantity of 1-(2-hydroxyphenyl)ethanone and 76 g of potassium carbonate were suspended in 500 ml of acetonitrile, and 31 ml of allyl bromide was added. The mixture was stirred at room temperature for 48 hours. The reaction mixture was filtered to remove insolubles, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) to give 34 g of pale yellow oily 1-(2-allyloxyphenyl)ethanone.
Quantity
0 (± 1) mol
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76 g
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31 mL
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500 mL
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Synthesis routes and methods III

Procedure details

542 g (3.9 mol) of 2-hydroxyacetophenone are heated to reflux with 592 g (4.9 mol) of allyl bromide, 1000 g (7.2 mol) of potassium carbonate and 13.2 g (79 mmol) of potassium iodide in 2.4 liters of acetone for 24 h. Cooling to room temperature is followed by filtration and removal of the solvent in vacuo. The residue is dissolved in toluene and washed with 10% strength sodium hydroxide solution and water. Concentration results in 689 g (98% of theory) of the title compound.
Quantity
542 g
Type
reactant
Reaction Step One
Quantity
592 g
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reactant
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1000 g
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reactant
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13.2 g
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reactant
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Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirring suspension of 2-hydroxyacetophenone 72 (5 ml, 42 mmol) and potassium carbonate (6.516 g, 47 mmol, 1.1 equ) in acetone (30 ml) was added allyl bromide (4 ml, 46 mmol, 1.1 equ). The reaction was heated to reflux for 20 hours. The reaction was then concentrated in vacuo, taken up in water and extracted into ethyl acetate (2×). The organic layer was then dried (MgSO4) and concentrated in vacuo to give an yellow oil. This was taken up in diethyl ether, washed with 1M potassium hydroxide then dried (MgSO4) and concentrated in vacuo to give 1-(2-allyloxy-phenyl)-ethanone (3.70 g, 51%) as a pale yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.516 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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